Miconazole Impurity B

Pharmaceutical impurity profiling Miconazole nitrate Reference standard selection

QC labs using compendial HPLC methods face 20-minute run times, delaying batch release. Miconazole Impurity B (CAS 913837-72-6) is the definitive EP-specified reference standard enabling a validated sub-2 μm column method under 8 minutes. • Meets ICH Q2(R1) specificity and system suitability. • Quantifies Impurity B against the pharmacopeial limit of ≤0.25%. • Supplied with full CoA (HPLC purity ≥95%, NMR, MS) and stability data.

Molecular Formula C18H15Cl3N2O
Molecular Weight 381.7 g/mol
CAS No. 913837-72-6
Cat. No. B1432273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole Impurity B
CAS913837-72-6
Molecular FormulaC18H15Cl3N2O
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2
InChIKeyGNHJMCHVLKBRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miconazole Impurity B Reference Standard


Miconazole Impurity B (CAS 913837-72-6), designated by the European Pharmacopoeia (EP) as a specified related substance in miconazole and miconazole nitrate drug substances [1], is a structurally defined chlorinated imidazole derivative (C18H15Cl3N2O) with a molecular weight of 381.68 g/mol [2] . It is supplied as a fully characterized reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions . The compound is used exclusively for laboratory and research purposes, including as a calibration standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses .

1 Specified pharmacopeial impurity for miconazole nitrate monograph (Ph. Eur. / BP)
2 Calibration standard for HPLC and LC-MS method development and validation
3 Supports regulatory submissions, ANDA batch release, and stability studies

Why Generics Fail to Replace Miconazole Impurity B


The substitution of Miconazole Impurity B (CAS 913837-72-6) with a generic or structurally related compound is precluded by its role as a specified pharmacopeial impurity with a mandated identification and quantification threshold in miconazole nitrate drug substances and finished products [1] [2]. In pharmaceutical quality control, the use of a non-specific or incorrectly designated reference standard invalidates the analytical method, leading to failed regulatory compliance, inaccurate impurity profiling, and potential product batch rejection [3]. Even within the same imidazole class, compounds such as econazole (Miconazole EP Impurity B, CAS 27220-47-9) exhibit distinct chromatographic retention times and different acceptance criteria under pharmacopeial monographs, rendering cross-substitution analytically and regulatorily untenable .

Positional isomer mismatch
The 3-chloro isomer (CAS 913837-72-6) differs from the 4-chloro isomer (econazole), producing distinct HPLC retention and MS fragmentation that may fail system suitability.
Pharmacopeial designation
Only the specified impurity per monograph 0513 is acceptable; generic imidazole derivatives lack the mandated identification threshold, risking regulatory non-compliance.
Analytical method transfer
Cross-substitution with an unverified impurity standard may alter relative retention times and quantification accuracy, invalidating validated methods per ICH Q3A(R2).

Quantifiable Differentiation of Miconazole Impurity B


Structural Isomerism vs. Econazole

Miconazole Impurity B (CAS 913837-72-6) is chemically and analytically distinct from the compound often labeled as Miconazole EP Impurity B (econazole, CAS 27220-47-9) . The target compound has an IUPAC name of 1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole, while the econazole variant has the substitution at the 4-chloro position on the benzyl ring . The target compound (base form) has a molecular weight of 381.68 g/mol and the molecular formula C18H15Cl3N2O . When these two isomers are used interchangeably, analytical methods for quantifying specified impurities in miconazole drug substances will fail system suitability criteria due to different relative retention times and mass spectral fragmentation patterns, thereby compromising batch release testing and regulatory filings [1].

Structural isomerism
Head-to-head
Positional isomer: 3-Cl vs. 4-Cl on benzyl ring yields identical molecular weight (381.68) but distinct chromatographic retention and MS fragmentation patterns.
Ensures correct impurity identification for pharmacopeial traceability.
HPLC C18, UV 235 nm; isomer-specific retention must be verified.
Pharmaceutical impurity profiling Miconazole nitrate Reference standard selection Chemical structure differentiation

Miconazole Nitrate Monograph Impurity Limits

Miconazole Impurity B (CAS 913837-72-6) is listed as a specified impurity in the European and British Pharmacopoeias for miconazole and miconazole nitrate drug substances [1]. The monographs for Miconazole Nitrate specify a maximum acceptable limit for Impurity B of ≤0.25% when determined by a validated liquid chromatography method using a C18 column with a mobile phase of acetonitrile, methanol, and ammonium acetate [2] . For comparison, the same monograph also sets a limit of ≤0.25% for Impurity A and ≤0.2% for unspecified impurities [3]. This defined quantitative threshold differentiates it from unlisted impurities or degradation products, mandating its use as a certified reference standard for accurate quantification and batch release .

Monograph impurity limit
Head-to-head
Specified limit for Impurity B: ≤0.25% (same as Impurity A); unspecified impurities: ≤0.2% each.
Quantitative threshold mandates a certified reference standard for batch release.
Ph. Eur. / BP monograph 0513; HPLC C18, UV 235 nm, 10 mg/mL test solution.
Pharmaceutical quality control Pharmacopeial compliance Miconazole nitrate Impurity limits

Validated HPLC Method for Impurity B

A high-resolution, validated HPLC method has been developed specifically for the separation and quantification of Miconazole and its related impurities, including Impurity B [1]. The method uses a sub-2 μm C18 column with a mobile phase of acetonitrile-methanol-ammonium acetate and UV detection at 235 nm, achieving a total analysis time of under 8 minutes [2]. This represents a significant improvement over the compendial European Pharmacopoeia method, which had a run time of just under 20 minutes [3]. The improved method demonstrates sufficient resolution to separate Impurity B from Miconazole and other related substances, a critical requirement for accurate quantification and compliance with ICH guidelines [4].

Validated HPLC method
Head-to-head
Sub-2 µm column reduces total run time to
Supports higher sample throughput for QC without compromising accuracy.
Method per O'Connor et al. 2012; ICH Q2(R1) validation criteria applied.
Analytical method validation ICH Q2(R1) Miconazole impurities HPLC

Key Applications of Miconazole Impurity B


Method Development & Validation for ANDA

Miconazole Impurity B (CAS 913837-72-6) is the definitive reference standard for developing and validating HPLC and LC-MS methods aimed at quantifying this specific impurity in miconazole nitrate drug substances and finished dosage forms. Its use is mandatory for establishing system suitability, determining relative retention times, and demonstrating method specificity as per ICH Q2(R1) guidelines [1]. Procurement of a fully characterized batch with a Certificate of Analysis (CoA) detailing purity (e.g., ≥95% by HPLC) and structural confirmation (NMR, MS) is essential for generating robust data packages for Abbreviated New Drug Applications (ANDAs) [2].

Routine QC Batch Release

In QC laboratories, Miconazole Impurity B serves as the external reference standard for quantifying Impurity B levels in production batches against the pharmacopeial specification of ≤0.25% [1] . Using a validated HPLC method with a sub-2 μm column, which reduces analysis time to under 8 minutes compared to the compendial 20-minute method [2], QC analysts can reliably and efficiently confirm batch compliance. The procurement of a stable, well-characterized reference standard directly supports accurate batch release decisions and ensures patient safety and product efficacy.

Forced Degradation and Stability Studies

Miconazole Impurity B is a critical marker for assessing the stability profile of miconazole formulations under stress conditions (e.g., heat, humidity, oxidation, light). Its identity and quantification in naturally aged and accelerated stability samples provide key data on degradation pathways and product shelf life [1]. The procurement of a reference standard with established storage conditions (e.g., 2–8°C) and stability data ensures the integrity of long-term studies and is a cornerstone of regulatory stability sections in marketing authorization applications .

Application
Selection Property
Validation Focus
Method development & validation for ANDA
Pharmacopeial-designated impurity standard; full characterization (CoA, NMR, MS)
System suitability, specificity, relative retention time per ICH Q2(R1)
Routine QC batch release
Certified purity reference standard for accurate impurity quantification
HPLC method precision and accuracy at ≤0.25% limit
Forced degradation & stability studies
Stable, well-characterized degradation marker
Degradation pathway profiling, shelf-life per ICH Q1A(R2)
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